![molecular formula C7H3BrClNS B12862890 6-Bromo-4-chlorobenzo[d]isothiazole CAS No. 35272-31-2](/img/structure/B12862890.png)
6-Bromo-4-chlorobenzo[d]isothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chlorobenzo[d]isothiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzene ring fused with an isothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorobenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-bromo-4-chlorobenzyl thiocyanate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
6-Bromo-4-chlorobenzo[d]isothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction reactions, leading to different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced isothiazole derivatives.
Coupling Products: Biaryl compounds.
科学的研究の応用
6-Bromo-4-chlorobenzo[d]isothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Catalysis: The compound and its derivatives are used as ligands in metal-catalyzed reactions.
作用機序
The mechanism of action of 6-Bromo-4-chlorobenzo[d]isothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isothiazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, affecting their function .
類似化合物との比較
Similar Compounds
- 6-Bromo-4-chlorobenzo[d]thiazole
- 4-Chlorobenzo[d]isothiazole
- 6-Bromo-4-methylbenzo[d]isothiazole
Uniqueness
6-Bromo-4-chlorobenzo[d]isothiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its biological activity and make it a versatile building block for the synthesis of complex molecules .
特性
CAS番号 |
35272-31-2 |
|---|---|
分子式 |
C7H3BrClNS |
分子量 |
248.53 g/mol |
IUPAC名 |
6-bromo-4-chloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H |
InChIキー |
ZGPQXUVRBFEIID-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1SN=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


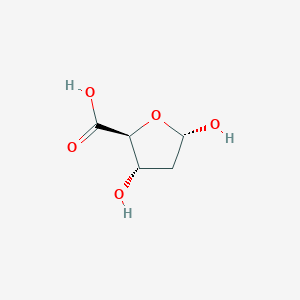
![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
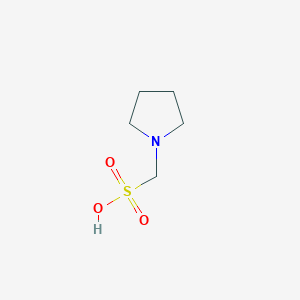
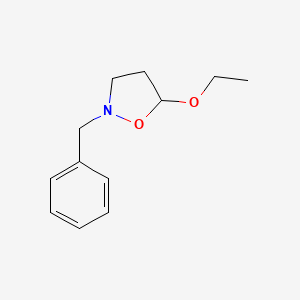
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
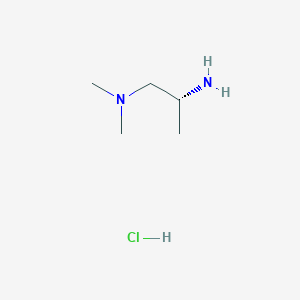

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
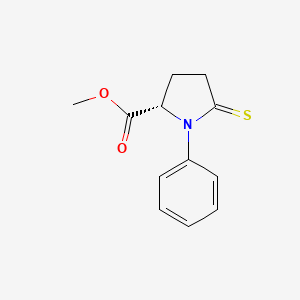
![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
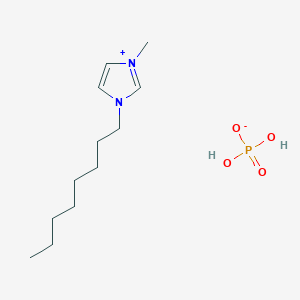
![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
